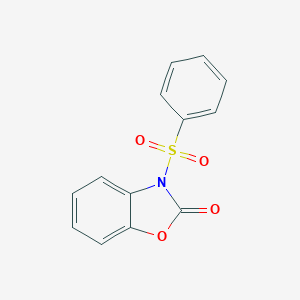
3-(Phenylsulfonyl)benzoxazole-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylsulfonyl)benzoxazole-2(3H)-one, also known as PSB-603, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of benzoxazole derivatives and has been studied extensively for its various properties and applications.
Wirkmechanismus
3-(Phenylsulfonyl)benzoxazole-2(3H)-one exerts its effects through the inhibition of PTP1B, which plays a key role in the regulation of insulin signaling and glucose metabolism. By inhibiting this enzyme, 3-(Phenylsulfonyl)benzoxazole-2(3H)-one can improve insulin sensitivity and glucose uptake, which can be beneficial in the treatment of diabetes and other metabolic disorders. 3-(Phenylsulfonyl)benzoxazole-2(3H)-one has also been shown to have anti-inflammatory effects through the inhibition of certain cytokines and chemokines.
Biochemical and Physiological Effects:
3-(Phenylsulfonyl)benzoxazole-2(3H)-one has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes and obesity. It has also been shown to have anti-inflammatory effects and can reduce the production of certain cytokines and chemokines. In addition, 3-(Phenylsulfonyl)benzoxazole-2(3H)-one has been shown to have anticancer effects and can inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(Phenylsulfonyl)benzoxazole-2(3H)-one in lab experiments is its specificity for PTP1B, which allows for the targeted inhibition of this enzyme. 3-(Phenylsulfonyl)benzoxazole-2(3H)-one also has good bioavailability and can be administered orally, making it a convenient compound to use in animal studies. However, one limitation of 3-(Phenylsulfonyl)benzoxazole-2(3H)-one is its relatively low potency compared to other PTP1B inhibitors, which may limit its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 3-(Phenylsulfonyl)benzoxazole-2(3H)-one. One area of interest is the development of more potent PTP1B inhibitors based on the structure of 3-(Phenylsulfonyl)benzoxazole-2(3H)-one. Another direction is the investigation of the anti-inflammatory effects of 3-(Phenylsulfonyl)benzoxazole-2(3H)-one and its potential applications in the treatment of inflammatory diseases. Finally, the anticancer effects of 3-(Phenylsulfonyl)benzoxazole-2(3H)-one warrant further study, particularly in the context of combination therapies with other anticancer agents.
Synthesemethoden
The synthesis of 3-(Phenylsulfonyl)benzoxazole-2(3H)-one involves a multi-step process that starts with the reaction of 2-aminophenol with paraformaldehyde to form 2-(2-hydroxyphenyl)benzoxazole. This intermediate is then treated with phenylsulfonyl chloride in the presence of a base to obtain the final product, 3-(Phenylsulfonyl)benzoxazole-2(3H)-one.
Wissenschaftliche Forschungsanwendungen
3-(Phenylsulfonyl)benzoxazole-2(3H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism. 3-(Phenylsulfonyl)benzoxazole-2(3H)-one has also been shown to have anti-inflammatory effects and has potential applications in the treatment of diseases such as diabetes, obesity, and cancer.
Eigenschaften
Molekularformel |
C13H9NO4S |
|---|---|
Molekulargewicht |
275.28 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C13H9NO4S/c15-13-14(11-8-4-5-9-12(11)18-13)19(16,17)10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
POZLBQMOTMELDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3OC2=O |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate](/img/structure/B263681.png)

![2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B263687.png)
![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B263688.png)
![Dimethyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B263692.png)
![Methyl 7-acetyl-1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B263693.png)
![9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B263696.png)




![N-(3,4-dichlorobenzyl)-N-[3-(diethylamino)propyl]amine](/img/structure/B263709.png)

![N-[2-(4-morpholinyl)ethyl]-N-(2-phenylpropyl)amine](/img/structure/B263714.png)